molecular formula C9H11ClFNO B3021409 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332839-79-8

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B3021409
CAS No.: 1332839-79-8
M. Wt: 203.64
InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a small-molecule organic compound featuring an oxetane ring substituted with a 4-fluorophenyl group and an amine functional group, stabilized as a hydrochloride salt. This compound is widely utilized as a building block in medicinal chemistry and organic synthesis due to its rigid oxetane scaffold, which enhances metabolic stability and bioavailability in drug candidates .

The 4-fluorophenyl substituent introduces electron-withdrawing effects, influencing reactivity in coupling reactions, as demonstrated in the synthesis of N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine via palladium-catalyzed cross-coupling . Its applications span drug discovery pipelines, particularly in central nervous system (CNS) targeting molecules, given structural parallels to pharmacologically active compounds like paroxetine hydrochloride (a serotonin reuptake inhibitor) .

Properties

IUPAC Name

3-(4-fluorophenyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQKYARCKMGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693227
Record name 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-73-8
Record name 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Effects :

  • Electron-Withdrawing Groups : Fluorine (4-F) and chlorine (3-Cl) substituents enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric and Electronic Variation : Bromine (4-Br) and iodine (4-I) introduce larger atomic radii, affecting crystal packing and solubility, as observed in single-crystal diffraction studies of the bromophenyl analog .

Synthetic Utility :

  • The 4-fluorophenyl derivative is synthesized via palladium-catalyzed methods using NaOt-Bu as a base, a protocol extendable to chloro- and bromophenyl analogs .
  • Isostructural analogs (e.g., bromophenyl) crystallize in triclinic systems with similar conformations, enabling predictable structural modeling .

Pharmacological Relevance: Fluorinated oxetane amines are prioritized in CNS drug development due to enhanced blood-brain barrier permeability, as seen in paroxetine derivatives .

Structural Characterization

  • The bromophenyl analog (CAS 1349718-53-1) was characterized via single-crystal X-ray diffraction, revealing triclinic (P 1̄) symmetry and planar molecular conformations with perpendicular fluorophenyl orientations . Similar methodologies apply to the 4-fluorophenyl compound for structural validation.

Industrial Relevance

  • Suppliers like ECHEMI and Enamine Ltd. offer halogenated oxetane amines at industrial scale (purity ≥99%), underscoring their demand in agrochemical and API synthesis .

Biological Activity

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9_9H10_10FNO·HCl
  • Molecular Weight : 203.641 g/mol
  • CAS Number : 1332839-79-8
  • Purity : 95%

The biological activity of this compound is primarily attributed to its structural features, particularly the oxetane ring and the fluorophenyl group. These components allow for interactions with various biological targets, influencing cellular processes and signaling pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of interacting with enzymes and receptors.

Antibacterial and Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antioxidant activities. The synthesis of related oxetanes has shown promising results in inhibiting bacterial growth and reducing oxidative stress in various biological systems.

Interaction with Enzymes

Studies have suggested that this compound may modulate enzyme activity, particularly in relation to metabolic pathways. For instance, it has been investigated as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro assays demonstrated that certain analogs could effectively reduce amyloid-beta peptide levels, indicating a possible therapeutic role in neurodegenerative conditions .

Case Studies and Research Findings

  • Inhibition of BACE1 : A study highlighted the effectiveness of compounds within the same chemical class as this compound in inhibiting BACE1. The compound's ability to penetrate the blood-brain barrier was also noted, making it a candidate for further development in Alzheimer's treatment .
  • Antioxidant Activity : Research into structurally similar oxetanes revealed their capacity to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells. These findings underscore the relevance of this compound as a lead compound for developing antioxidant therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(2-Trifluoromethylphenyl)oxetan-3-amineTrifluoromethyl groupPotentially different pharmacokinetics
3-(4-Chlorophenyl)oxetan-3-amineChlorine substituentSimilar antibacterial activity
3-(4-Fluorophenyl)oxetan-3-amineFluorine substituent; unique reactivityNoted for neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride, and what are the key challenges in yield optimization?

  • Methodology : The synthesis typically involves cyclization reactions to form the oxetane ring, followed by fluorophenyl group incorporation. For example, nucleophilic substitution or Buchwald-Hartwig amination may be used. Critical parameters include reaction temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Challenges include steric hindrance from the oxetane ring and fluorine’s electron-withdrawing effects, which may reduce reaction rates. Purity is improved via recrystallization in ethanol/water mixtures .

Q. How is the structural configuration of this compound confirmed in academic studies?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement resolves bond lengths and angles, particularly verifying the oxetane ring geometry and fluorophenyl orientation .
  • NMR spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) identifies characteristic peaks: δ ~4.5–5.0 ppm (oxetane protons) and aromatic fluorine-coupled splitting patterns .
  • Mass spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. What analytical methods are used to assess purity and stability under storage conditions?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) using acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • Stability protocols : Long-term storage at -20°C in airtight, light-protected containers prevents hydrolysis and oxidative degradation, as observed in structurally similar arylcyclohexylamines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s conformational stability?

  • Methodology :

  • Molecular dynamics (MD) simulations : Compare with X-ray data to validate force field parameters (e.g., AMBER or CHARMM). Adjust torsional potentials for the oxetane ring if deviations exceed 0.1 Å .
  • Solvent modeling : Include explicit solvent molecules (e.g., water or DMSO) in DFT calculations (B3LYP/6-31G*) to account for solvation effects on conformational equilibria .

Q. What mechanistic insights explain the reactivity of the 4-fluorophenyl group in electrophilic substitution or catalytic coupling reactions?

  • Methodology :

  • Electron-deficient aromatic system : Fluorine’s -I effect deactivates the ring, directing electrophiles to meta positions. This is confirmed by substituent-directed reactions (e.g., nitration or halogenation) monitored via LC-MS .
  • Catalytic cross-coupling : Palladium-mediated Suzuki-Miyaura reactions require elevated temperatures (100–120°C) and bulky ligands (e.g., SPhos) to overcome steric hindrance from the oxetane ring .

Q. What strategies mitigate polymorphism issues during crystallization, and how do polymorphs affect bioavailability in preclinical studies?

  • Methodology :

  • Crystallization screening : Use solvent/anti-solvent combinations (e.g., acetone/hexane) to isolate thermodynamically stable polymorphs. Monitor via differential scanning calorimetry (DSC) to identify melting point variations (>5°C indicates distinct forms) .
  • Bioavailability impact : High-energy polymorphs (e.g., Form II) exhibit enhanced solubility but lower stability. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies suitable forms for in vivo studies .

Q. How can synthetic scalability challenges be addressed without compromising yield or purity?

  • Methodology :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproduct formation .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface models. For example, a Central Composite Design identified 90°C and 1.2 eq. of amine as optimal for a 78% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride

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